1-(3,5-Dichlorophenyl)-3-phenylthiourea
CAS No.: 62644-21-7
Cat. No.: VC19453873
Molecular Formula: C13H10Cl2N2S
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62644-21-7 |
|---|---|
| Molecular Formula | C13H10Cl2N2S |
| Molecular Weight | 297.2 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-phenylthiourea |
| Standard InChI | InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18) |
| Standard InChI Key | ZHBTWFPWAAVNBP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(3,5-Dichlorophenyl)-3-phenylthiourea (PubChem CID: 904427) belongs to the arylthiourea class, featuring a thiourea core () linked to a 3,5-dichlorophenyl group and a phenyl ring . The IUPAC name, 1-(3,5-dichlorophenyl)-3-phenylthiourea, reflects its substitution pattern (Fig. 1). Key structural descriptors include:
Table 1: Chemical identity of 1-(3,5-Dichlorophenyl)-3-phenylthiourea
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.2 g/mol |
| CAS Number | 62644-21-7 |
| XLogP3 | 4.94 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The planar thiourea group facilitates hydrogen bonding, while the dichlorophenyl and phenyl substituents enhance lipophilicity, as indicated by the high LogP value . The 3,5-dichloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions, a feature shared with bioactive dichlorophenyl analogs .
Synthesis and Structural Optimization
While no explicit synthesis protocol for 1-(3,5-Dichlorophenyl)-3-phenylthiourea is documented, its preparation likely follows established thiourea synthesis methods. A general approach involves the reaction of 3,5-dichloroaniline with phenyl isothiocyanate under acidic conditions :
This method, analogous to the synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea, proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate . The reaction typically employs aqueous HCl as a catalyst, with yields optimized by controlling temperature and stoichiometry. For example, 1-(3,4-Dichlorophenyl)-2-thiourea is synthesized in 29.4% yield using ammonium thiocyanate and m,p-dichloroaniline , suggesting that similar conditions could apply to the 3,5-dichloro isomer.
Physicochemical and Spectroscopic Properties
Experimental data specific to 1-(3,5-Dichlorophenyl)-3-phenylthiourea remain sparse, but properties can be extrapolated from related structures:
Table 2: Estimated Physicochemical Properties
Spectroscopic characterization of related compounds reveals distinctive peaks:
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IR: N-H stretches (~3400 cm⁻¹), C=S (1064 cm⁻¹), and aromatic C=C (1465 cm⁻¹) .
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NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with thiourea NH signals near δ 9.5–10.5 ppm .
Future Directions and Challenges
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Synthesis Optimization: Improving yields beyond the 29.4% reported for analogs through microwave-assisted or solvent-free methods.
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Targeted Bioassays: Evaluating inhibitory effects on PTP1B and AGEs, given the success of AH .
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Toxicological Profiling: Assessing cytotoxicity in normal cell lines to establish therapeutic indices.
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